

Application Note: Quantitative Analysis of Pyrrolizidine Alkaloids in Honey by LC-MS/MS

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Compound of Interest

Compound Name: *Lycopsamine N-oxide-d7*

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Introduction

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring toxins produced by numerous plant species worldwide.[1][2] These compounds are a concern for human health due to their potential to cause liver damage, while some have also been shown to be genotoxic and carcinogenic.[3][4] Honey can become contaminated with PAs when bees forage on the nectar of PA-producing plants.[1][5] Consequently, robust and sensitive analytical methods are required to quantify PA levels in honey to ensure food safety and regulatory compliance.

This application note provides a detailed protocol for the quantitative analysis of pyrrolizidine alkaloids and their N-oxides in honey using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on solid-phase extraction (SPE) for sample cleanup and subsequent analysis by a triple quadrupole mass spectrometer, a technique that offers high sensitivity and selectivity for the detection of trace-level contaminants.[6]

Experimental Protocols

Reagents and Materials

- Solvents: Methanol (MeOH), acetonitrile (ACN), and water (H₂O) of LC-MS/MS grade.
- Acids: Sulfuric acid (H₂SO₄) and formic acid of analytical grade.

- Bases: Ammonia (NH₄OH) and triethylamine of analytical grade.
- Salts: Ammonium formate.
- SPE Cartridges: Strong cation exchange (SCX) cartridges (e.g., Oasis MCX, Bond Elut SCX).[1][2][6]
- PA Standards: Analytical standards of the target pyrrolizidine alkaloids and their N-oxides.
- Internal Standards: Appropriate isotopically labeled PA standards (optional but recommended for improved accuracy).
- Reagent Preparation:
 - Extraction Solution: 0.05 M Sulfuric Acid: Prepare by diluting concentrated sulfuric acid with deionized water.[1][2][6]
 - Elution Solution: 2.5% Ammoniacal Methanol: Prepare by mixing 7.8 mL of concentrated ammonia with methanol and making up to 100 mL.[2] Alternatively, a mixture of ethyl acetate, methanol, and acetonitrile with ammonia and triethylamine can be used.[1]
 - Mobile Phase A: 0.1% Formic acid in water with ammonium formate.[2]
 - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid and ammonium formate.[2]

Sample Preparation

- Honey Sample Homogenization: Stir the honey sample thoroughly to ensure homogeneity before weighing.
- Extraction:
 - Weigh 2 to 10 grams of the homogenized honey sample into a centrifuge tube.[1][2]
 - Add 20 to 30 mL of 0.05 M sulfuric acid solution.[1][2]
 - Shake vigorously until the honey is completely dissolved. This can be done using a vortex mixer or an overhead shaker for about 30 minutes.[2]

- Centrifuge the sample at approximately 4,000-5,000 g for 10 minutes to pellet any solid particles.[1][2]
- Solid-Phase Extraction (SPE) Cleanup:
 - Conditioning: Condition a strong cation exchange SPE cartridge with methanol followed by 0.05 M sulfuric acid.[1]
 - Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with water and then with methanol to remove interfering matrix components.[1]
 - Elution: Elute the pyrrolizidine alkaloids from the cartridge using an ammoniacal methanol solution or a mixture of ethyl acetate:methanol:acetonitrile with ammonia and triethylamine.[1]
- Final Extract Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50 °C).[2]
 - Reconstitute the residue in a small volume (e.g., 500 µL to 1 mL) of the initial mobile phase composition (e.g., 95:5 water:methanol).
 - Filter the reconstituted extract through a 0.2 µm syringe filter into an LC vial for analysis.[1]

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used for the separation of PAs.
 - Mobile Phase: A gradient elution using water with formic acid and ammonium formate (A) and acetonitrile or methanol with formic acid and ammonium formate (B) is common.[2]
 - Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

- Injection Volume: 5 to 20 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive mode is used.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[7] For each target analyte, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.[2]
 - Instrumentation: A triple quadrupole mass spectrometer is well-suited for this application.

Quantitative Data

The following tables summarize the quantitative performance data for the analysis of pyrrolizidine alkaloids in honey from various studies.

Table 1: Limits of Quantification (LOQs) for Pyrrolizidine Alkaloids in Honey

Pyrrrolizidine Alkaloid	LOQ (µg/kg) - Study 1	LOQ (µg/kg) - Study 2[1]	LOQ (µg/kg) - Study 3[8]
Senecionine	0.6	1	0.05 - 1.00
Retrorsine	0.6	1	0.05 - 1.00
Echimidine	0.6	1	0.05 - 1.00
Lycopsamine	0.6	1	0.05 - 1.00
Intermedine	0.6	1	0.05 - 1.00
Seneciphylline	0.6	1	0.05 - 1.00
Lasiocarpine	0.6	1	0.05 - 1.00
Heliotrine	-	1	0.05 - 1.00
Jacobine	-	1	0.05 - 1.00
Senkirkine	-	1	0.05 - 1.00
Co-eluting isomers (sum)	1.2	-	-

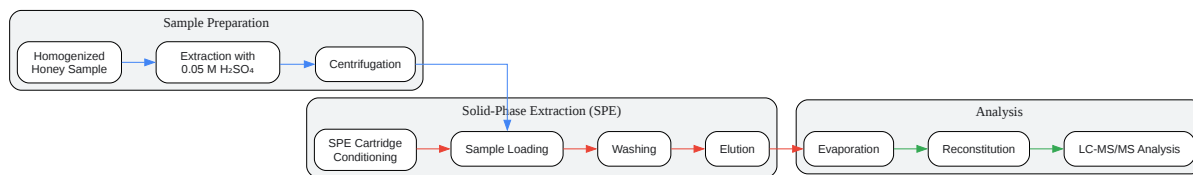
Table 2: Recovery Rates of Pyrrrolizidine Alkaloids from Spiked Honey Samples

Pyrrolizidine Alkaloid	Recovery (%) - Study 1[1]	Recovery (%) - Study 2[8]
Senecionine	80.6 - 114.5	64.5 - 103.4
Retrorsine	80.6 - 114.5	64.5 - 103.4
Echimidine	80.6 - 114.5	64.5 - 103.4
Lycopsamine	80.6 - 114.5	64.5 - 103.4
Intermedine	80.6 - 114.5	64.5 - 103.4
Seneciphylline	80.6 - 114.5	64.5 - 103.4
Lasiocarpine	80.6 - 114.5	64.5 - 103.4
Heliotrine	80.6 - 114.5	64.5 - 103.4
Jacobine	80.6 - 114.5	64.5 - 103.4
Senkirkine	80.6 - 114.5	64.5 - 103.4

Regulatory Context

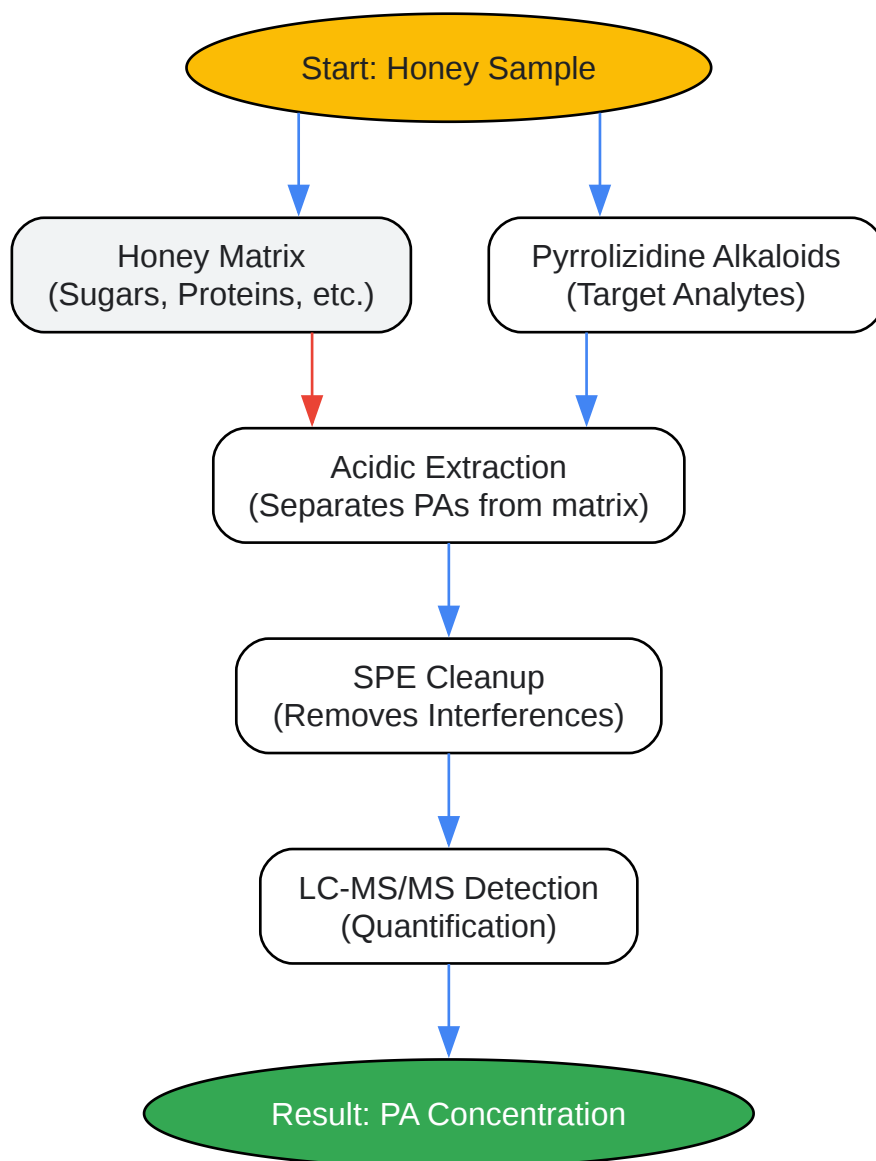
While there are no universally established maximum residue limits (MRLs) for pyrrolizidine alkaloids in honey in all jurisdictions, regulatory bodies are increasingly focusing on these contaminants.[3][5] For instance, the European Union has set maximum levels for PAs in other food categories like tea, herbal infusions, and food supplements.[4][9][10] The general principle of keeping PA levels in food "as low as reasonably achievable" (ALARA) is widely adopted.[6]

Visualizations



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Caption: Experimental workflow for the quantitative analysis of pyrrolizidine alkaloids in honey.



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Caption: Logical relationship of the analytical steps for PA quantification in honey.

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